(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Description
The compound “(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde” is a highly oxygenated triterpenoid glycoside characterized by:
- Hexacyclic core: A rigid 24-membered ring system with six fused rings, including ether linkages.
- Glycosylation: Multiple oxane-derived sugar units (e.g., trihydroxyoxan-2-yl groups) attached via glycosidic bonds.
- Functional groups: A terminal carbaldehyde, hydroxymethyl groups, and extensive hydroxylation.
- Stereochemistry: 11 chiral centers, indicating significant structural specificity.
Properties
Molecular Formula |
C52H84O22 |
|---|---|
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
InChI |
InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 |
InChI Key |
JXTOWLUQSHIIDP-IMDNQCAPSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of LTS-4 involves extraction from the underground parts of Lysimachia thyrsiflora L. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
LTS-4 undergoes several types of chemical reactions:
Oxidation: LTS-4 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert LTS-4 into its reduced forms.
Substitution: LTS-4 can undergo substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The glycosidic bonds in LTS-4 can be hydrolyzed to release the aglycone and sugar moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
LTS-4 has several scientific research applications:
Chemistry: LTS-4 is used as a model compound to study the properties and reactions of triterpene saponosides.
Biology: Research has shown that LTS-4 affects cell viability, proliferation, and morphology.
Medicine: Due to its cytotoxic properties, LTS-4 is being investigated for its potential use in cancer therapy.
Mechanism of Action
LTS-4 exerts its effects through several mechanisms:
Cytotoxicity: LTS-4 decreases the viability and rate of cell growth in a time- and dose-dependent manner.
Morphological Changes: LTS-4 causes vacuolization and disintegration of the actin cytoskeleton in cells, leading to changes in cell morphology.
Inhibition of Cell Motility: LTS-4 inhibits the motility of tumor cells, which can reduce the spread of cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity: The target compound’s hexacyclic core and three glycosyl units exceed the complexity of Populus phenylpropenoids and essential oil monoterpenes, which lack fused polycyclic systems . Its carbaldehyde group is rare among triterpenes, contrasting with the carboxyl or hydroxyl termini in comparable compounds .
The carbaldehyde may enable Schiff base formation with proteins, suggesting unique mechanistic pathways distinct from phenolic or carboxylic acid groups in Populus compounds .
Analytical Challenges :
Biological Activity
The compound identified as (1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde is a complex organic molecule with potential biological activities that warrant investigation.
Chemical Structure and Properties
The compound's intricate structure includes multiple hydroxyl groups and a unique tetracosane backbone which contributes to its biological properties. The stereochemistry is significant as it influences the interaction with biological targets.
Biological Activities
-
Antimicrobial Properties :
- Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. For instance, its interaction with bacterial biofilm-forming enzymes has been noted to disrupt quorum sensing mechanisms in pathogens like Streptococcus mutans, a common agent in dental caries .
-
Antioxidant Activity :
- The presence of multiple hydroxyl groups suggests potential antioxidant properties. Such compounds can scavenge free radicals and reduce oxidative stress in biological systems.
- Anticancer Potential :
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways can alter cellular functions.
- Biofilm Disruption : By inhibiting quorum sensing signals in bacteria, the compound may prevent biofilm formation and enhance the efficacy of traditional antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits Streptococcus mutans biofilm formation | |
| Antioxidant | Potential free radical scavenging | |
| Anticancer | Inhibitory effects on cancer cell lines |
Case Studies
- Study on Antimicrobial Activity : A study demonstrated that extracts containing this compound could inhibit biofilm formation by Streptococcus mutans, suggesting its potential use in dental applications to combat cavities.
- Antioxidant Evaluation : Research indicated that similar compounds showed significant antioxidant activity through DPPH radical scavenging assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
